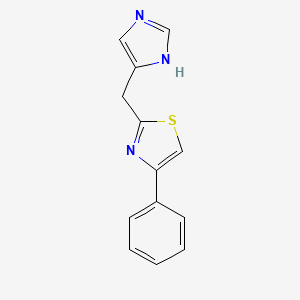

1S,2R-milnacipran

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

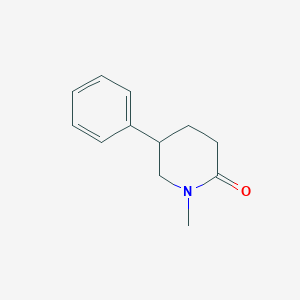

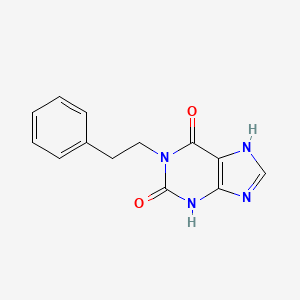

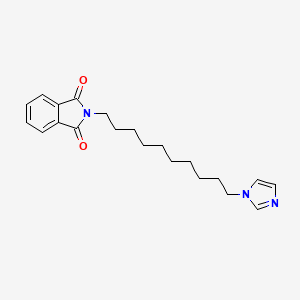

1S,2R-ミルナシプランは、セロトニン・ノルエピネフリン再取り込み阻害薬 (SNRI) のクラスに属するキラル化合物です。主に、主要な抑うつ障害と線維筋痛症の治療に使用されます。 この化合物は、気分調節に関与する神経伝達物質であるセロトニンとノルエピネフリンの再取り込みを阻害する能力で知られています .

準備方法

合成経路と反応条件

1S,2R-ミルナシプランの合成は、いくつかのステップが含まれます。一般的な方法の1つには、アルカリ金属を含む塩基の存在下で、フェニルアセトニトリルと ®-エピクロロヒドリンを反応させることが含まれます。 その後、塩基処理、続いて酸処理を行って、目的の生成物を得ます .

工業生産方法

1S,2R-ミルナシプランの工業生産は、通常、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、最終生成物の高収率と純度を確保するために、反応条件の厳格な管理が含まれます。 結晶化やクロマトグラフィーなどの高度な精製技術の使用は、工業環境で一般的です .

化学反応の分析

反応の種類

1S,2R-ミルナシプランは、以下を含むさまざまな化学反応を受けます。

酸化: この反応は、過マンガン酸カリウムなどの酸化剤を使用して行うことができます。

還元: 還元反応は、水素化リチウムアルミニウムなどの試薬を伴うことがよくあります。

一般的な試薬と条件

酸化剤: 過マンガン酸カリウム、過酸化水素。

還元剤: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はカルボン酸をもたらす可能性があり、還元は第一アミンをもたらす可能性があります .

科学研究への応用

1S,2R-ミルナシプランは、幅広い科学研究への応用があります。

科学的研究の応用

1S,2R-milnacipran has a wide range of scientific research applications:

作用機序

1S,2R-ミルナシプランは、セロトニンとノルエピネフリンの再取り込みを選択的に阻害することにより、その効果を発揮します。これにより、これらの神経伝達物質のシナプス間隙におけるレベルが上昇し、神経伝達を強化し、気分を改善します。 この化合物は、主にセロトニンとノルエピネフリンのトランスポーターを標的とし、これらの神経伝達物質がシナプス前ニューロンに再吸収されるのを防ぎます .

類似化合物の比較

類似化合物

レボミルナシプラン: ミルナシプランのエナンチオマーであり、ノルエピネフリンの再取り込みを阻害する能力が高いため知られています.

デュロキセチン: 別のSNRIであり、同様の適応症で使用されますが、化学構造が異なります。

ベンラファキシン: 追加の神経伝達物質系に影響を与える、より広範な活性を示すSNRI.

独自性

1S,2R-ミルナシプランは、セロトニンとノルエピネフリンの再取り込みをバランスよく阻害し、ノルエピネフリンに対する親和性はやや高いことから、独自性があります。 このバランスは、気分障害と痛み状態の両方の治療における有効性に貢献すると考えられています .

類似化合物との比較

Similar Compounds

Levomilnacipran: An enantiomer of milnacipran, known for its higher potency in inhibiting norepinephrine reuptake.

Duloxetine: Another SNRI, used for similar indications but with a different chemical structure.

Venlafaxine: An SNRI with a broader spectrum of activity, affecting additional neurotransmitter systems.

Uniqueness

1S,2R-milnacipran is unique due to its balanced inhibition of both serotonin and norepinephrine reuptake, with a slightly higher affinity for norepinephrine. This balance is thought to contribute to its effectiveness in treating both mood disorders and pain conditions .

特性

分子式 |

C15H22N2O |

|---|---|

分子量 |

246.35 g/mol |

IUPAC名 |

(1R,2R)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide |

InChI |

InChI=1S/C15H22N2O/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11,16H2,1-2H3/t13-,15-/m0/s1 |

InChIキー |

GJJFMKBJSRMPLA-ZFWWWQNUSA-N |

異性体SMILES |

CCN(CC)C(=O)[C@@]1(C[C@H]1CN)C2=CC=CC=C2 |

正規SMILES |

CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。